![molecular formula C23H32N2O6 B4893769 2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)
2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of phenethylamines. It is commonly known as TFMPP, which stands for 3-trifluoromethylphenylpiperazine. TFMPP is a psychoactive drug that has been used for recreational purposes. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically on the 5-HT1A and 5-HT2A receptors. This activity is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
TFMPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its therapeutic effects. TFMPP has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFMPP in lab experiments is that it is relatively easy to synthesize. However, TFMPP is a psychoactive drug and must be handled with care. Additionally, the exact mechanism of action of TFMPP is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are a number of future directions for research on TFMPP. One area of interest is the development of more selective serotonin receptor agonists that may have fewer side effects than TFMPP. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and to identify potential therapeutic applications for this compound.
Méthodes De Synthèse
TFMPP can be synthesized through the reaction of 3-trifluoromethylphenylhydrazine with 3,4,5-trimethoxybenzylchloride followed by the reaction of the resulting product with 2,6-dimethoxy-4-formylphenol. The synthesis of TFMPP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TFMPP has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. TFMPP has also been investigated as a potential treatment for Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
2,6-dimethoxy-4-[[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-27-18-10-16(11-19(28-2)22(18)26)14-24-6-8-25(9-7-24)15-17-12-20(29-3)23(31-5)21(13-17)30-4/h10-13,26H,6-9,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWFYSHJIMQKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

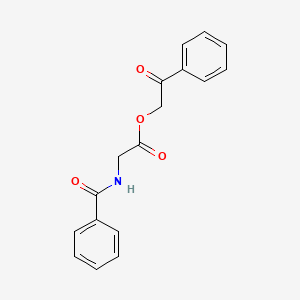


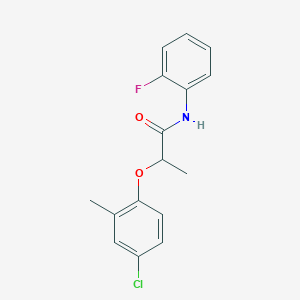

![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)

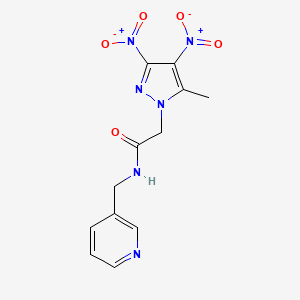
![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)
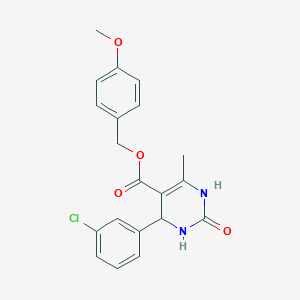

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)
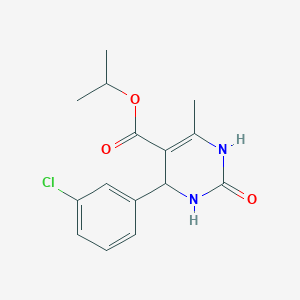
![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)